1-Propanone, 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-
Description
1-Propanone, 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-3-phenyl- is a complex organic compound with a unique structure that includes a propanone backbone substituted with chlorophenyl, methoxyphenyl, and phenyl groups
Properties
IUPAC Name |
3-(4-chloroanilino)-1-(4-methoxyphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2/c1-26-20-13-7-17(8-14-20)22(25)15-21(16-5-3-2-4-6-16)24-19-11-9-18(23)10-12-19/h2-14,21,24H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPNSRKYRUXYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386922 | |
| Record name | 1-Propanone, 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95005-68-8 | |
| Record name | 1-Propanone, 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Propanone, 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propanone Backbone: The initial step involves the preparation of the propanone backbone through a Friedel-Crafts acylation reaction.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-Propanone, 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propanone, 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-3-phenyl- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
1-Propanone, 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-3-phenyl- can be compared with other similar compounds, such as:
1-Propanone, 3-chloro-1-phenyl-: This compound has a similar propanone backbone but lacks the methoxyphenyl and amino groups, resulting in different chemical properties and reactivity.
1-Propanone, 1-(4-chlorophenyl)-: This compound has a chlorophenyl group but lacks the additional phenyl and methoxyphenyl groups, leading to distinct biological activities.
3-Amino-1-phenyl-1-propanone: This compound contains an amino group but lacks the chlorophenyl and methoxyphenyl groups, affecting its chemical behavior and applications.
The uniqueness of 1-Propanone, 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-3-phenyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
